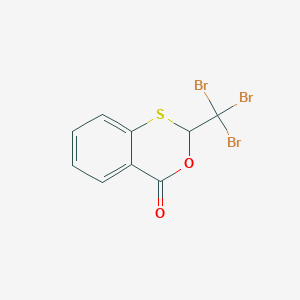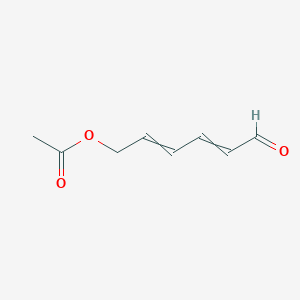
6-Oxohexa-2,4-dien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxohexa-2,4-dien-1-yl acetate is a chemical compound with the molecular formula C8H12O2 It is known for its unique structure, which includes a conjugated diene system and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexa-2,4-dien-1-yl acetate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an acetylenic compound under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
6-Oxohexa-2,4-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Oxohexa-2,4-dien-1-yl acetate exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows for interactions with electrophiles and nucleophiles, facilitating a range of transformations. The acetate group can be hydrolyzed or substituted, leading to different reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadien-1-yl acetate: Similar in structure but lacks the oxo group.
Hexa-2,4-dien-1-ol acetate: Contains a hydroxyl group instead of an oxo group.
Hexa-2,4-dien-1-yl acetate: Similar but with different stereochemistry.
Uniqueness
6-Oxohexa-2,4-dien-1-yl acetate is unique due to its oxo group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
91661-01-7 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
6-oxohexa-2,4-dienyl acetate |
InChI |
InChI=1S/C8H10O3/c1-8(10)11-7-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
AQKBMDSEZRMYPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








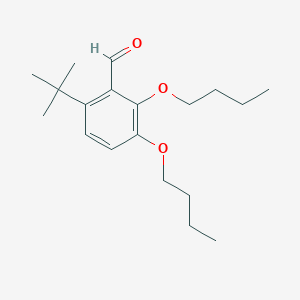
phosphanium chloride](/img/structure/B14349913.png)
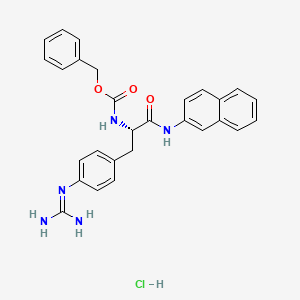
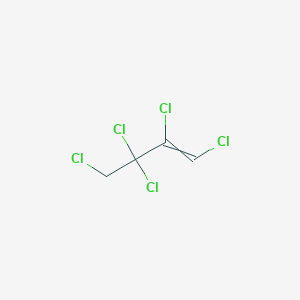
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
